molecular formula C17H17ClN2O4S B2683637 ETHYL 2-[(Z)-N'-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE CAS No. 833429-58-6

ETHYL 2-[(Z)-N'-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE

Cat. No.: B2683637
CAS No.: 833429-58-6
M. Wt: 380.84
InChI Key: ALKQCJAYMDFGMJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group, a phenylmethanimidamido group, and an ethyl acetate moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, leading to the formation of different ester derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, influencing their activity. The phenylmethanimidamido group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE can be compared with similar compounds such as:

    ETHYL (Z)-2-CHLORO-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]ACETATE: This compound shares a similar ethyl acetate moiety but differs in the presence of a methoxyphenyl group instead of a chlorobenzenesulfonyl group.

    ETHYL (Z)-2-CHLORO-2-[2-(4-METHOXYPHENYL)-2-NITROSOHYDRAZONO]ACETATE: This compound has a nitrosohydrazono group, which imparts different chemical reactivity and biological activity compared to the sulfonyl group in the target compound.

The uniqueness of ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-24-16(21)12-19-17(13-6-4-3-5-7-13)20-25(22,23)15-10-8-14(18)9-11-15/h3-11H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQCJAYMDFGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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